molecular formula C21H21N3O3S B2956127 2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-84-5

2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2956127
CAS No.: 627045-84-5
M. Wt: 395.48
InChI Key: MSUHZZIRIIPFGJ-UHFFFAOYSA-N
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Description

The compound 2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by:

  • Position 5: A 4-methoxyphenyl substituent, providing electron-donating effects that may enhance binding interactions.
  • Core structure: A fused pyrimidoquinoline system with a tetrahydropyrimidine ring and dual ketone groups at positions 4 and 5.

Pyrimidoquinolines are recognized for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, with substituents critically influencing potency .

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-11-28-21-23-19-18(20(26)24-21)16(12-7-9-13(27-2)10-8-12)17-14(22-19)5-4-6-15(17)25/h3,7-10,16H,1,4-6,11H2,2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUHZZIRIIPFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. The starting materials often include allylthiol, 4-methoxybenzaldehyde, and various quinoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline core or the allylthio group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the allylthio group may yield sulfoxides or sulfones, while substitution of the methoxy group could result in various substituted derivatives.

Scientific Research Applications

2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.

    Medicine: Its unique structure may interact with specific biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with molecular targets in biological systems. The allylthio and methoxyphenyl groups may play a role in binding to specific enzymes or receptors, while the tetrahydropyrimidoquinoline core could influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Substituent Analysis at Position 2

The allylthio group distinguishes the target compound from analogs with alternative sulfur-containing substituents:

Compound (Position 2 Substituent) Key Features Biological Implications
Target: Allylthio Reactive allyl group; potential for covalent interactions or redox activity May enhance anticancer activity via targeted binding
2-(Methylthio) (Scheme 26, ) Smaller, less reactive; higher lipophilicity Moderate anticancer activity reported
2-((4-Nitrobenzyl)thio) () Bulky nitrobenzyl group; electron-withdrawing nitro moiety Potential kinase inhibition but reduced bioavailability
2-(Isopropylthio) () Branched alkyl chain; increased steric hindrance Antimicrobial activity inferred

Substituent Analysis at Position 5

The 4-methoxyphenyl group contrasts with other aryl substituents:

Compound (Position 5 Substituent) Electronic Effects Activity Profile
Target: 4-Methoxyphenyl Electron-donating (-OCH₃); enhances π-π stacking Likely improved receptor binding
5-(4-Chlorophenyl) () Electron-withdrawing (-Cl); increased polarity Antimicrobial focus
5-(5-Methylfuran-2-yl) () Heterocyclic; moderate electron donation Unreported activity; structural novelty
5-(Pyridin-4-yl) () Basic nitrogen; hydrogen-bonding capability Potential kinase or enzyme inhibition

Key Insight : The 4-methoxyphenyl group optimizes electronic and steric parameters for interactions with hydrophobic enzyme pockets, a feature leveraged in anticancer drug design .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Molecular Formula logP* (Predicted) Water Solubility
Target Compound 395.47 C₂₁H₂₁N₃O₃S 2.8 Low
2-(Methylthio) analog () ~380 C₁₉H₁₈N₃O₂S 2.5 Moderate
2-((4-Nitrobenzyl)thio) () 502.6 C₂₇H₂₆N₄O₄S 3.9 Very low
5-(4-Chlorophenyl) analog () 401.9 C₂₀H₂₀ClN₃O₂S 3.2 Low

Notes:

  • The target compound adheres to Lipinski’s Rule of Five (MW < 500, logP < 5), suggesting oral bioavailability .
  • Bulky substituents (e.g., nitrobenzyl in ) increase molecular weight and logP, compromising drug-likeness.

Biological Activity

2-(Allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that include the formation of the pyrimidine core and subsequent modifications to introduce the allylthio and methoxyphenyl groups. The general synthetic route includes:

  • Formation of the Pyrimidine Core : The initial step typically involves the reaction of appropriate precursors under basic conditions.
  • Introduction of Functional Groups : Allylthio and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have shown that derivatives of quinoline compounds exhibit notable anticancer properties. The compound has been evaluated against various cancer cell lines including:

  • Human Amelanotic Melanoma Cells (C-32)
  • Breast Adenocarcinoma Cells (MDA-MB-231)
  • Lung Adenocarcinoma Cells (A549)

The results indicate that the compound demonstrates significant cytotoxicity against these cancer lines. For instance, it was found to inhibit cell proliferation with IC50 values comparable to established chemotherapeutics like cisplatin and doxorubicin .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. The compound exhibited activity against various bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro tests revealed minimum inhibitory concentrations (MIC) that suggest effectiveness against both Gram-positive and Gram-negative bacteria .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies indicate that treatment with the compound leads to increased expression of pro-apoptotic factors such as BAX and decreased expression of anti-apoptotic factors like BCL-2.
  • Cell Cycle Arrest : The compound may cause G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

Case Studies

Several case studies highlight the efficacy of this compound in both anticancer and antimicrobial applications:

  • Case Study 1 : In a controlled study involving MDA-MB-231 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability.
  • Case Study 2 : A study on Staphylococcus aureus showed that the compound significantly reduced bacterial growth compared to control groups.

Data Summary

Activity TypeCell Line / OrganismIC50 / MIC ValuesReference
AnticancerC-32 (Melanoma)15 µM
AnticancerMDA-MB-231 (Breast Cancer)20 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Q & A

Q. What are the primary synthetic routes for 2-(allylthio)-5-aryl pyrimido[4,5-b]quinolinediones?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A key route involves:

  • Step 1: Reacting 6-amino-2-(allylthio)pyrimidin-4(3H)-one with 4-methoxyphenyl-substituted cyclohexane-1,3-dione under acidic conditions (e.g., ZnCl₂ catalysis) to form the tetrahydropyrimidoquinoline core .
  • Step 2: Introducing the allylthio group via nucleophilic substitution of a methylthio precursor (e.g., replacing methylthio with allylthio using allyl bromide in DMF with K₂CO₃) .
  • Validation: Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H} NMR (allylthio protons at δ 3.2–3.5 ppm and methine protons at δ 5.2–5.5 ppm) .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1705 cm⁻¹) and allylthio C-S vibrations (650–750 cm⁻¹) .
  • 1H^{1}\text{H} NMR: Key signals include:
    • Allylthio group: δ 3.2–3.5 (m, 2H, SCH₂), 5.1–5.3 (m, 2H, CH₂=CH), 5.8–6.0 (m, 1H, CH₂=CH) .
    • Tetrahydropyrimidine ring protons: δ 1.9–2.4 (m, 4H, CH₂), 4.2–4.5 (m, 1H, CH) .
  • 13C^{13}\text{C} NMR: Confirm quaternary carbons (e.g., C=O at ~170 ppm, aromatic carbons at 120–140 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized for allylthio group introduction?

Methodological Answer:

  • Traditional Method: Use allyl bromide in DMF/K₂CO₃ at 80°C for 12–24 hours (yield: ~60–70%) .
  • Ultrasound-Assisted Synthesis: Apply Fe(DS)₃ (a Lewis acid-surfactant catalyst) under sonication at 40°C for 2 hours. This reduces reaction time and increases yield (~85–90%) by enhancing mass transfer and regioselectivity .
  • Key Variables: Monitor solvent polarity (DMF > THF), catalyst loading (0.5–1.0 equiv.), and temperature to minimize side products like disulfide formation .

Q. What structural features influence anticancer activity in pyrimido[4,5-b]quinolinediones?

Methodological Answer:

  • Core Modifications:
    • 5-Aryl Substitution: 4-Methoxyphenyl enhances lipophilicity and π-π stacking with DNA topoisomerase II .
    • Allylthio Group: Increases electrophilicity, enabling covalent binding to cysteine residues in target proteins .
  • SAR Studies: Compare IC₅₀ values of derivatives with methylthio vs. allylthio groups. Allylthio derivatives show 3–5× higher potency in MCF-7 breast cancer cells due to enhanced membrane permeability .

Q. How to resolve contradictions in reported reaction yields for similar derivatives?

Methodological Answer:

  • Case Study: Discrepancies in yields (e.g., 60% vs. 85%) arise from:
    • Catalyst Efficiency: ZnCl₂ vs. Fe(DS)₃ (latter suppresses byproduct formation) .
    • Reaction Monitoring: Use HPLC-MS to detect intermediates (e.g., dimerized byproducts) early .
  • Statistical Analysis: Apply factorial design (e.g., varying temperature, catalyst, and solvent) to identify critical factors. For example, Fe(DS)₃ improves regioselectivity by 30% compared to ZnCl₂ .

Methodological Challenges & Solutions

Q. How to address low solubility during biological testing?

Methodological Answer:

  • Formulation: Use DMSO/PEG-400 (70:30 v/v) to achieve 10 mM stock solutions. Confirm stability via UV-Vis (λmax = 280 nm) over 72 hours .
  • Nanoencapsulation: Prepare PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability. Validate encapsulation efficiency (>90%) via dialysis .

Q. What analytical techniques differentiate regioisomers in synthesis?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) to separate regioisomers (retention time difference: ~2.5 minutes) .
  • 2D NMR (HSQC): Assign cross-peaks between allylthio protons and adjacent carbons to confirm substitution at C2 vs. C4 .

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